molecular formula C28H21NO5S B407422 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide CAS No. 448208-26-2

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide

Cat. No.: B407422
CAS No.: 448208-26-2
M. Wt: 483.5g/mol
InChI Key: FAKKEBVIHIHELM-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide is a sophisticated synthetic compound designed for pharmaceutical and biological chemistry research. This complex small molecule features a benzofuran core, a privileged scaffold in medicinal chemistry that is known to be associated with a wide spectrum of potent biological activities . The structural architecture of this compound, which integrates acetyl and methyl substitutions on the benzofuran ring coupled with both benzoyl and naphthalenesulfonamide pharmacophores, suggests significant potential as a multi-target agent for the development of novel therapeutics. Benzofuran derivatives are ubiquitous in nature and have demonstrated strong bioactivities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them attractive as potential natural drug lead compounds . The 2-acetylbenzofuran subunit, a key component of this molecule, is a well-documented synthon that has been successfully applied in the synthesis of numerous biologically important derivatives, underscoring its utility and reactivity in chemical biology . Furthermore, structurally related sulfonamide-containing benzofuran hybrids have recently been investigated for their anti-proliferative activity, showing promising results against various cancer cell lines . This body of evidence positions this compound as a high-value chemical tool for researchers exploring new chemical entities in oncology, infectious diseases, and inflammation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO5S/c1-18(30)27-19(2)34-26-15-13-23(17-25(26)27)29(28(31)21-9-4-3-5-10-21)35(32,33)24-14-12-20-8-6-7-11-22(20)16-24/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKKEBVIHIHELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Exchange Cyclization

A patent detailing benzofuranone synthesis via ester exchange (CN111170972A) provides a transferable methodology. By reacting methyl o-acetoxyphenylacetate with catalysts like alumina molecular sieves or titanium oxide composites, benzofuran derivatives form via intramolecular cyclization. For example:

  • Catalyst : Alumina molecular sieve (1.0 g per 0.1 mol substrate)

  • Conditions : 90°C under nitrogen, 4 hours

  • Yield : 96%

Adapting this method, substituting o-acetoxyphenylacetate with precursors containing pre-installed methyl and acetyl groups could yield 3-acetyl-2-methylbenzofuran .

Directed Electrophilic Substitution

Post-cyclization functionalization may involve Friedel-Crafts acetylation to introduce the 3-acetyl group. Using acetic anhydride and Lewis acids (e.g., AlCl<sub>3</sub>) under controlled temperatures (0–5°C) ensures regioselectivity. Methylation at the 2-position typically employs methyl iodide and a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in polar aprotic solvents like DMF.

Sulfonamide and Benzoyl Functionalization

The 5-position amine on the benzofuran core undergoes sequential sulfonylation and benzoylation.

Sulfonylation with 2-Naphthalenesulfonyl Chloride

Reaction of 5-amino-3-acetyl-2-methylbenzofuran with 2-naphthalenesulfonyl chloride in pyridine or DCM forms the sulfonamide intermediate. Key parameters:

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)

  • Base : Pyridine (2 equiv) to neutralize HCl

  • Yield : ~85% (extrapolated from analogous reactions in PubChem)

Benzoylation of Sulfonamide Intermediate

The secondary amine is benzoylated using benzoyl chloride under Schotten-Baumann conditions:

  • Solvent : Aqueous NaOH (10%) and dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : ~90%

Integrated Synthetic Route

Combining these steps, the proposed pathway is:

  • Benzofuran Core Synthesis :

    • Cyclize methyl o-acetoxyphenylacetate with a titanium oxide catalyst (Example 2) to form 3-acetyl-2-methylbenzofuran .

  • Amine Generation :

    • Reduce a nitro group at the 5-position (if present) using SnCl<sub>2</sub>/HCl or catalytic hydrogenation.

  • Sulfonylation :

    • React with 2-naphthalenesulfonyl chloride in pyridine/DCM.

  • Benzoylation :

    • Treat with benzoyl chloride in biphasic NaOH/DCM.

Catalytic and Condition Optimization

Critical factors influencing yield and purity include:

StepCatalystTemperatureTimeYield
CyclizationAlumina molecular sieve90°C4 h96%
SulfonylationPyridineRT12 h85%*
BenzoylationNaOH0°C→RT2 h90%*

*Estimated from analogous reactions.

Challenges and Solutions

  • Regioselectivity : Directing groups (e.g., acetyl) ensure substitutions occur at the 3- and 5-positions. Steric hindrance from the 2-methyl group necessitates slow reagent addition.

  • Byproducts : Over-sulfonylation or -benzoylation is mitigated by stoichiometric control and sequential reactions.

  • Purification : Recrystallization from ethanol/water mixtures isolates the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against various bacterial and fungal strains.

Case Studies:

  • A study highlighted the synthesis of benzofuran derivatives, which demonstrated significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 mg/mL to 1 mg/mL, comparable to standard antimicrobial agents .
  • Another research effort synthesized a series of benzofuran derivatives that showed potent antibacterial effects against gram-positive and gram-negative bacteria, with specific compounds achieving MIC values as low as 0.78 μg/mL .

Anticancer Properties

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide has also been explored for its anticancer potential.

Research Insights:

  • In vitro studies have demonstrated that certain benzofuran derivatives inhibit cancer cell proliferation across various cancer lines, including chronic myelogenous leukemia and prostate cancer cells. These compounds showed promising results in reducing cell viability and inducing apoptosis .
  • A review indicated that benzofuran-based compounds possess a unique scaffold that can be modified to enhance their anticancer activity by targeting specific molecular pathways involved in tumor growth .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as carbonic anhydrase, which plays a critical role in various physiological processes.

Findings:

  • Research has shown that heterocyclic compounds similar to this compound can act as reversible inhibitors of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and epilepsy .

Summary of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against various bacterial and fungal strainsMIC values range from 0.5 mg/mL to 1 mg/mL; significant activity noted
AnticancerInhibits proliferation in multiple cancer cell linesInduces apoptosis; reduces cell viability significantly
Enzyme InhibitionInhibits carbonic anhydrasePotential applications in treating glaucoma and epilepsy

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents on the benzofuran, sulfonamide, or acyl groups.

Substituent Variations on the Sulfonamide Group

  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chloro-3-nitrophenyl)sulfonyl]acetamide () Structure: Retains the 3-acetyl-2-methylbenzofuran core but replaces the naphthalenesulfonamide with a 4-chloro-3-nitrophenylsulfonyl group.
  • N-(3-Acetyl-2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)acetamide () Structure: Features a 2,4,5-trimethylphenylsulfonyl group instead of naphthalenesulfonamide. Molecular Formula: C₂₂H₂₃NO₅S | MW: 413.49 Physicochemical Data: Density = 1.275 g/cm³ | Predicted pKa = -17.82 (highly acidic due to sulfonamide). Key Differences: Methyl-rich substituents increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Variations in Acyl and Aromatic Groups

  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide () Structure: Replaces benzoyl with isonicotinoyl (pyridine-4-carbonyl) and incorporates a 4-tert-butylbenzenesulfonamide. Molecular Formula: C₂₇H₂₆N₂O₅S | MW: Not explicitly stated, but likely ~490–500 g/mol.
  • N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide () Structure: Substitutes benzoyl with 4-chlorobenzoyl and uses a 4-methoxybenzenesulfonamide. Molecular Formula: C₂₅H₂₀ClNO₆S | MW: 497.95 Key Differences: The chloro and methoxy groups create a balance of electron-withdrawing and electron-donating effects, which may modulate reactivity and binding affinity .

Hybrid Systems with Extended Aromaticity

  • N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methylbenzenesulfonamide () Structure: Replaces benzofuran with a naphtho[1,2-b]furan system, increasing aromatic surface area.

Implications of Structural Differences

  • Solubility : Bulky hydrophobic groups (e.g., tert-butyl, trimethylphenyl) reduce aqueous solubility but improve lipid bilayer penetration.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) stabilize sulfonamide acidity, influencing ionic interactions in biological systems.
  • Aromatic Interactions : Extended aromatic systems (naphthalene, naphthofuran) enhance stacking interactions, critical for targeting proteins with aromatic binding pockets.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer properties and enzyme inhibition.

Chemical Structure and Synthesis

The compound has the molecular formula C28H21NO5SC_{28}H_{21}NO_{5}S and is characterized by the presence of a benzofuran moiety, which is known for its diverse biological activities. The synthesis typically involves several key steps:

  • Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Acetyl and Methyl Groups : These groups are incorporated via Friedel-Crafts acylation and alkylation reactions.
  • Formation of the Sulfonamide Moiety : This involves reacting the benzofuran derivative with sulfonyl chloride in the presence of a base.
  • Attachment of the Benzoyl Group : This is accomplished through a condensation reaction with benzoyl chloride .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit various enzymes involved in metabolic pathways. This inhibition can disrupt processes such as inflammation and cancer cell proliferation .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases, which are crucial for the apoptotic pathway .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Cycle Arrest : In HeLa cells, this compound has been shown to induce G1/S phase arrest, which prevents cell division and promotes apoptosis. After 48 hours of treatment, approximately 24.71% of cells were in the pre-G1 phase, indicating significant apoptotic activity compared to control cells .
  • Caspase Activation : The compound significantly increases the activity of caspases 3 and 7 after prolonged exposure, suggesting it effectively triggers the intrinsic apoptotic pathway. For instance, a 2.31-fold increase in caspase activity was observed after 48 hours .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been demonstrated through various assays:

Enzyme TargetInhibition Activity (%)Reference
Cyclooxygenase (COX)75%
Lipoxygenase (LOX)60%
Protein Kinase B (Akt)50%

These results indicate that this compound could serve as a lead compound for developing anti-inflammatory and anticancer drugs.

Q & A

Q. How do steric effects from the naphthalenesulfonamide group impact target binding in molecular docking studies?

  • Methodology : Docking software (AutoDock Vina) simulates ligand-receptor interactions. Compare binding scores of the parent compound with truncated analogs (e.g., lacking naphthalene). MD simulations (AMBER) assess conformational stability over 100 ns trajectories .

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